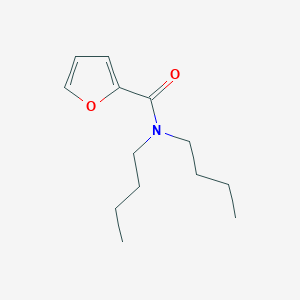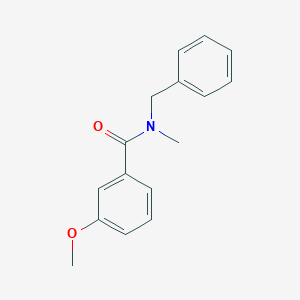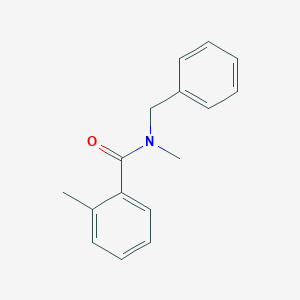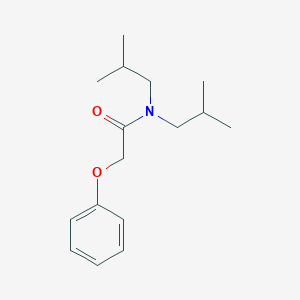![molecular formula C20H22N2O7 B263171 Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate](/img/structure/B263171.png)
Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate, also known as MDMA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MDMA is a psychoactive drug that belongs to the class of entactogens, which are substances that produce a feeling of empathy, love, and emotional openness. MDMA has been studied extensively for its ability to treat various mental health conditions, including post-traumatic stress disorder (PTSD), anxiety, and depression.
Mecanismo De Acción
Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that is involved in the regulation of mood, appetite, and sleep, while dopamine and norepinephrine are neurotransmitters that are involved in the regulation of pleasure and reward.
Biochemical and Physiological Effects
Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate has several biochemical and physiological effects on the body. The drug increases heart rate, blood pressure, and body temperature. It also causes the release of hormones such as cortisol and oxytocin, which can lead to increased feelings of empathy and emotional openness.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate has several advantages and limitations for lab experiments. The drug has been shown to be effective in the treatment of various mental health conditions, which makes it a valuable tool for researchers studying these conditions. However, the use of Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate in lab experiments is highly regulated due to its potential for abuse and the risk of adverse effects.
Direcciones Futuras
There are several future directions for the study of Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate. One area of research is the development of new therapeutic applications for the drug. Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate has shown promise in the treatment of various mental health conditions, and researchers are exploring its potential for the treatment of other conditions such as addiction and autism.
Another area of research is the development of new synthesis methods for Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate. The current synthesis method is complex and requires specialized equipment and expertise. Researchers are exploring new methods that are more efficient and cost-effective.
Conclusion
Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The drug has been shown to be effective in the treatment of various mental health conditions, including PTSD, anxiety, and depression. Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain, which can lead to increased feelings of empathy and emotional openness. While there are several advantages and limitations to the use of Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate in lab experiments, the drug has several future directions for research, including the development of new therapeutic applications and synthesis methods.
Métodos De Síntesis
Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate is synthesized by the reaction of safrole with hydrochloric acid and methylamine. The reaction produces MDP2P, which is then converted to Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate using reductive amination. The synthesis of Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate has been the subject of numerous scientific studies due to its potential therapeutic applications. The drug has been shown to be effective in the treatment of PTSD, anxiety, and depression. Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain, which can lead to increased feelings of empathy and emotional openness.
Propiedades
Nombre del producto |
Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate |
|---|---|
Fórmula molecular |
C20H22N2O7 |
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
methyl N-[2-[2-(1,3-benzodioxole-5-carbonylamino)-4,5-dimethoxyphenyl]ethyl]carbamate |
InChI |
InChI=1S/C20H22N2O7/c1-25-16-8-12(6-7-21-20(24)27-3)14(10-17(16)26-2)22-19(23)13-4-5-15-18(9-13)29-11-28-15/h4-5,8-10H,6-7,11H2,1-3H3,(H,21,24)(H,22,23) |
Clave InChI |
GKGUQZNYDNHZEC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C(=C1)CCNC(=O)OC)NC(=O)C2=CC3=C(C=C2)OCO3)OC |
SMILES canónico |
COC1=C(C=C(C(=C1)CCNC(=O)OC)NC(=O)C2=CC3=C(C=C2)OCO3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







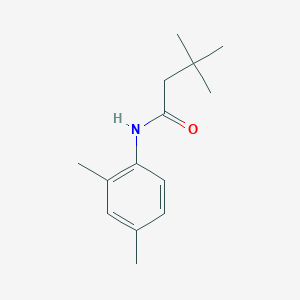
![1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine](/img/structure/B263101.png)
![5-bromo-N-[3-(trifluoromethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B263103.png)
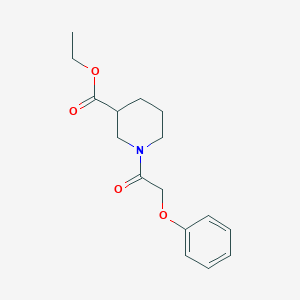

![Dimethyl 5-{[(2-chloro-3-pyridinyl)carbonyl]amino}isophthalate](/img/structure/B263115.png)
